molecular formula C18H23N5O B6958281 N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide

N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide

Cat. No.: B6958281
M. Wt: 325.4 g/mol
InChI Key: YQGKLHDRXZODOV-UHFFFAOYSA-N
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Description

N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with pyrazine and pyridine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14(16-5-3-4-8-20-16)22(2)18(24)15-6-11-23(12-7-15)17-13-19-9-10-21-17/h3-5,8-10,13-15H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGKLHDRXZODOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of pyrazine and pyridine derivatives with piperidine-4-carboxamide under controlled conditions. The reaction may involve the use of catalysts such as iodine and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or pyridine rings, facilitated by reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or organometallic reagents in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may act as an inhibitor of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-pyrazin-2-yl-N-(1-pyridin-2-ylethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazine and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

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